molecular formula C10H10O3 B1394056 3-(3-Methylphenyl)oxirane-2-carboxylic acid CAS No. 1287217-76-8

3-(3-Methylphenyl)oxirane-2-carboxylic acid

Cat. No. B1394056
M. Wt: 178.18 g/mol
InChI Key: YGNPNSFIJYSTIJ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)oxirane-2-carboxylic acid, also known as 3-MPOCA, is a chemical compound that belongs to the family of oxiranes. It has a molecular formula of C10H10O3 and a molecular weight of 178.188 . It is commonly used in the synthesis of various industrial products .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)oxirane-2-carboxylic acid consists of a three-membered oxirane ring attached to a carboxylic acid group and a 3-methylphenyl group . The exact 3D structure can be obtained using computational methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Methylphenyl)oxirane-2-carboxylic acid include a molecular weight of 178.188 and a molecular formula of C10H10O3 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Hypoglycemic Activity

3-(3-Methylphenyl)oxirane-2-carboxylic acid derivatives have been studied for their hypoglycemic properties. Research has shown that these compounds can significantly lower blood glucose levels in fasted rats. Specifically, derivatives with chlorine or trifluoromethyl substituents on the phenyl ring and a carbon chain length of three to five atoms have shown the most potent activities (Eistetter & Wolf, 1982).

Stereoselective Oxirane Formation

Studies have demonstrated that 3-(3-Methylphenyl)oxirane-2-carboxylic acid derivatives can be synthesized with high chemical yield and diastereoselectivity. This involves reactions like the diazomethane reaction on 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, resulting in compounds like (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane (Bravo et al., 1994).

Radiolabeling for Medical Imaging

The compound has been used in the synthesis and radiolabeling of 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), a new compound for medical imaging purposes. This synthesis involves various stages, including the conversion of 5-phenyl-pentylbromide and subsequent reactions leading to ethyl 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylate (Abbas, Hankes & Feinendegen, 1990).

Novel Acid-Catalyzed Rearrangement

Research has shown that 3-(3-Methylphenyl)oxirane-2-carboxylic acid can undergo a novel acid-catalyzed rearrangement. This process is significant in the synthesis of di- and mono-oxalamides, offering a new synthetic route for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Antibacterial Agent Synthesis

These compounds have also been investigated for their potential as antibacterial agents. A study highlighted the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products, demonstrating antibacterial activity (El‐sayed, Maher, El Hashash & Rizk, 2017).

Polymerization and Material Science Applications

Additionally, research has explored the formation of stable Langmuir-Blodgett multilayers from oxiran carboxylic acids, including derivatives of 3-(3-Methylphenyl)oxirane-2-carboxylic acid. This is particularly relevant in material science, where these compounds are used for ordered monolayer and multilayer formation with potential applications in electron beam lithography (Delaney et al., 1985).

properties

IUPAC Name

3-(3-methylphenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-7(5-6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPNSFIJYSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)oxirane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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